![molecular formula C9H8BrNO2 B12958441 3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B12958441.png)
3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one is a heterocyclic compound that features a unique oxepine ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of a dihydrooxepine precursor followed by cyclization with a pyridine derivative. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxepine ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an oxepinone derivative .
Aplicaciones Científicas De Investigación
3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of oxepine derivatives, including their potential as enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of 3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxepine ring play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
8,9-Dihydrooxepino[4,3-b]pyridin-5(7H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-Chloro-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
3-Iodo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one:
Uniqueness
This enhances its versatility in synthetic applications and its potential as a pharmacophore in drug development .
Propiedades
Fórmula molecular |
C9H8BrNO2 |
|---|---|
Peso molecular |
242.07 g/mol |
Nombre IUPAC |
3-bromo-8,9-dihydro-7H-oxepino[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C9H8BrNO2/c10-6-4-7-8(11-5-6)2-1-3-13-9(7)12/h4-5H,1-3H2 |
Clave InChI |
KICUIZMMEBOOEY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C(C=N2)Br)C(=O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 8-hydroxy-8-methyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12958377.png)
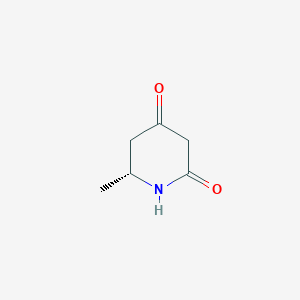
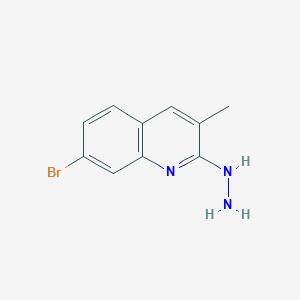
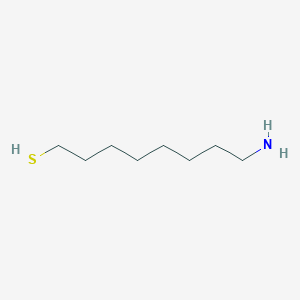
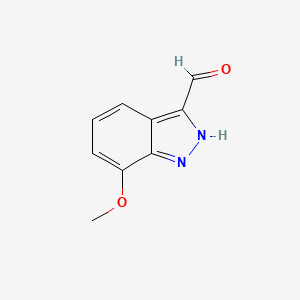



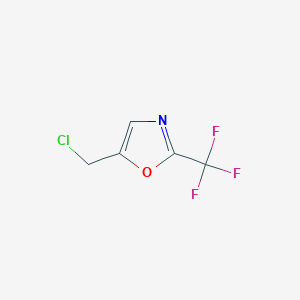
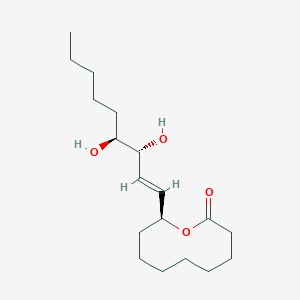

![tert-Butyl rel-(4R,5R)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12958446.png)
